molecular formula C26H44NNaO5S B564557 Taurolithocholic Acid-d5 Sodium Salt CAS No. 1265476-97-8

Taurolithocholic Acid-d5 Sodium Salt

Cat. No.: B564557
CAS No.: 1265476-97-8
M. Wt: 510.72
InChI Key: YAERYJYXPRIDTO-SDXLJUFPSA-M
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Description

Significance of Deuterium-Labeled Bile Acid Derivatives in Metabolic Investigations

Deuterium-labeled bile acid derivatives are of particular importance in the study of lipid and cholesterol metabolism. nih.gov Bile acids, synthesized in the liver from cholesterol, play crucial roles in the digestion and absorption of dietary fats and fat-soluble vitamins. medchemexpress.com They also act as signaling molecules, modulating various metabolic processes through the activation of nuclear receptors. nih.gov The use of deuterium-labeled bile acids enables researchers to trace the intricate pathways of bile acid synthesis, transport, and metabolism with high precision. medchemexpress.com

The introduction of deuterium (B1214612) atoms into a bile acid molecule creates a compound that is chemically identical to its natural counterpart but has a higher mass. This mass difference allows for its clear differentiation from the endogenous pool of the same bile acid when analyzed by mass spectrometry. This "tracer" capability is fundamental to a variety of research applications, including:

Metabolic Flux Analysis: Determining the rate of synthesis and turnover of specific bile acids. isotope.com

Enterohepatic Circulation Studies: Tracking the movement of bile acids between the liver, gallbladder, intestine, and portal circulation. mdpi.com

Gut Microbiome Research: Investigating the biotransformation of primary bile acids into secondary bile acids by intestinal bacteria.

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of bile acid-based drugs. nih.gov

Role of Taurolithocholic Acid-d5 Sodium Salt as a Key Analytical and Mechanistic Research Tool

Within the arsenal (B13267) of deuterated bile acids, this compound stands out as a critical tool for both analytical quantification and, potentially, for elucidating biochemical mechanisms. It is the deuterium-labeled form of Taurolithocholic acid sodium salt, a conjugated secondary bile acid. nih.gov The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium.

This stable isotope-labeled compound serves primarily as an internal standard in quantitative mass spectrometry-based assays. nih.gov Its utility in this role stems from the fact that it behaves almost identically to the unlabeled (endogenous) Taurolithocholic Acid during sample extraction, derivatization, and chromatographic separation. However, its distinct mass allows for its separate detection, enabling accurate correction for any sample loss or variations in instrument response. This ensures a high degree of precision and accuracy in the quantification of endogenous Taurolithocholic Acid in various biological matrices such as plasma, serum, and bile.

While its primary application to date has been as an analytical standard, the principles of stable isotope tracing suggest a broader potential for this compound in mechanistic studies. For instance, by administering this labeled compound, researchers could theoretically trace its metabolic fate, identifying its transport proteins and any subsequent enzymatic modifications. Given that its unlabeled counterpart, Taurolithocholic acid, is a known cholestatic agent, meaning it can impair bile flow, using the d5-labeled version could help to precisely delineate the molecular mechanisms underlying this pathological effect. medchemexpress.comnih.gov For example, it could be used to investigate how Taurolithocholic acid interacts with and potentially inhibits bile salt export pumps or other transport proteins in the liver. nih.gov

Detailed Research Findings

The application of deuterium-labeled bile acids, including this compound, has been instrumental in the development of robust analytical methods for studying bile acid metabolism. In a notable study focused on developing a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for bile acid analysis, a suite of deuterated bile acids, including a d4-labeled version of taurolithocholic acid, were utilized as internal standards. This approach enabled the accurate quantification of a wide range of bile acids in human and mouse serum, providing a powerful tool for investigating the influence of the gut microbiome on bile acid profiles and their association with metabolic diseases like type 2 diabetes.

The use of these internal standards is crucial for compensating for matrix effects, which are a common challenge in the analysis of complex biological samples. nih.gov Matrix effects can suppress or enhance the ionization of the analyte of interest in the mass spectrometer, leading to inaccurate quantification. By adding a known amount of the deuterated internal standard to the sample, researchers can normalize the signal of the endogenous analyte to that of the standard, thereby mitigating the impact of matrix effects and ensuring the reliability of the results. nih.gov

The cholestatic properties of unlabeled Taurolithocholic acid have been investigated in various experimental models. Studies have shown that infusion of Taurolithocholic acid can induce cholestasis, a condition characterized by reduced bile flow. nih.govnih.gov Research in isolated perfused hamster livers revealed that Taurolithocholic acid-induced cholestasis is likely due to interference with the bile acid-independent fraction of bile flow. medchemexpress.com Furthermore, studies in rats have explored the metabolic fate of Taurolithocholic acid, demonstrating its partial conversion to other bile acids like hyodeoxycholic acid and muricholic acids. nih.gov While these studies did not specifically use the d5-labeled form as a tracer, they lay the groundwork for future mechanistic investigations where this compound could be employed to precisely track these metabolic transformations.

More recent research has delved into the cellular mechanisms of Taurolithocholic acid-induced cholestasis, identifying its effects on signaling pathways involving protein kinase C and phosphatidylinositol 3-kinase. nih.gov The use of this compound in such studies could provide more definitive evidence of the direct molecular interactions and downstream consequences of this cholestatic bile acid.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₄₀D₅NNaO₅S
Molecular Weight ~510.7 g/mol
Deuterium Incorporation ≥98%
Appearance White to off-white solid
Solubility Soluble in methanol (B129727) and DMSO

Note: The exact molecular weight may vary slightly between different commercial batches.

Table 2: Application of this compound in Research

Research AreaApplication
Metabolomics Internal standard for LC-MS/MS quantification of endogenous Taurolithocholic Acid.
Clinical Chemistry Development of diagnostic assays for cholestatic liver diseases.
Pharmacology Potential use in pharmacokinetic studies of bile acid-based therapeutics.
Biochemistry Potential tracer for studying bile acid transport and metabolism.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERYJYXPRIDTO-SDXLJUFPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676148
Record name Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265476-97-8
Record name Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Methodologies for Quantitative Profiling and Characterization

Internal Standard Applications in Mass Spectrometry-Based Quantification Assays

In the realm of quantitative analysis, particularly with mass spectrometry, internal standards are crucial for achieving accuracy and precision. researchgate.net Taurolithocholic Acid-d5 Sodium Salt serves as an ideal internal standard for the quantification of its endogenous, non-labeled counterpart, Taurolithocholic Acid (TLCA). caymanchem.comglpbio.cn The five deuterium (B1214612) atoms on the molecule give it a higher mass-to-charge ratio (m/z) than the native compound, allowing it to be distinguished by the mass spectrometer while exhibiting nearly identical chemical and physical properties during extraction, derivatization, and chromatographic separation. medchemexpress.comscbt.com This co-elution and similar ionization behavior enable the correction for any analyte loss or matrix effects, which are common challenges in complex biological samples. restek.com

Optimized Protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification of Endogenous Taurolithocholic Acid

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of bile acid profiles in biological samples due to its exceptional resolution, sensitivity, and specificity. nih.gov The use of this compound as an internal standard is integral to many of these methods.

A typical workflow involves protein precipitation from a serum or plasma sample using a solvent like acetonitrile (B52724) or methanol (B129727), to which a known concentration of the deuterated internal standard has been added. restek.comnih.govthermofisher.com The supernatant is then separated using a reversed-phase column, such as a C18, with a gradient elution. researchgate.netresearchgate.net Mobile phases often consist of an aqueous component with an additive like ammonium (B1175870) formate (B1220265) or formic acid and an organic component such as acetonitrile and/or methanol. nih.govnih.gov

Quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) source. nih.govmdpi.com Specific precursor-to-product ion transitions are monitored for both the endogenous TLCA and the deuterated internal standard. thermofisher.com

Table 1: Illustrative LC-MS/MS Parameters for Taurolithocholic Acid Quantification

ParameterTypical ConditionReference
ChromatographyUPLC/HPLC with C18 or equivalent reversed-phase column nih.govresearchgate.net
Mobile Phase AWater with additives (e.g., ammonium formate, formic acid) nih.govnih.gov
Mobile Phase BAcetonitrile/Methanol/Isopropanol mixture nih.govnih.gov
Ionization ModeNegative Electrospray Ionization (ESI-) nih.govmdpi.com
MS DetectionMultiple Reaction Monitoring (MRM) nih.gov
TLCA MRM Transition (example)m/z 482.4 → 80.0 restek.com

Strategies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bile Acid Profiles

While LC-MS/MS is more commonly used for conjugated bile acids like TLCA, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly when high separation efficiency is required for complex mixtures of bile acid isomers. shimadzu.com A significant drawback for GC-MS analysis of bile acids is their low volatility, which necessitates a derivatization step to convert the polar carboxyl and hydroxyl groups into more volatile forms. shimadzu.comrestek.com

Common derivatization strategies include methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com In such a workflow, this compound would be added to the sample prior to extraction and derivatization to account for any inconsistencies in the multi-step sample preparation process. caymanchem.com Following derivatization, the sample is injected into the GC-MS, and quantification is achieved by monitoring specific ions for the derivatized analyte and its deuterated internal standard. nih.gov

Integration with Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) for Comprehensive Bile Acid Metabolite Profiling

For a more comprehensive and untargeted analysis of the bile acid metabolome, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) is a powerful tool. nih.gov This technique combines the high separation speed and resolution of UPLC with the high mass accuracy and sensitivity of a Q-TOF mass spectrometer. oup.com

In this application, this compound can still be used as an internal standard for the quantification of TLCA, but the primary advantage of UPLC-Q-TOF MS is its ability to perform metabolite profiling and identification of unknown bile acids. researchgate.netresearchgate.net The instrument can operate in a data-independent acquisition mode (like MSE), where it acquires both precursor and fragment ion data for all compounds in the sample in a single run. researchgate.net This allows for retrospective data analysis to identify and tentatively quantify a wide range of bile acid metabolites, with the deuterated standard helping to ensure data quality and aiding in the confirmation of TLCA's retention time and fragmentation pattern.

Rigorous Analytical Method Development and Validation for Bile Acid Metabolite Quantification

The development and validation of analytical methods for bile acid quantification are critical to ensure the reliability and accuracy of the results. mdpi.comacs.org The use of a stable isotope-labeled internal standard like this compound is a key component of a robustly validated method. researchgate.net

Assessment of Method Selectivity and Sensitivity in Complex Biological Matrices

Method selectivity is the ability to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. oup.com In bile acid analysis, this is particularly challenging due to the presence of numerous structurally similar and isobaric species. nih.gov Chromatographic separation is optimized to resolve these isomers. shimadzu.com Mass spectrometry contributes to selectivity by monitoring specific precursor-to-product ion transitions. frontiersin.org However, matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can still occur. restek.com The use of a co-eluting deuterated internal standard like Taurolithocholic Acid-d5 is the most effective way to compensate for these matrix effects, as it is affected in the same way as the endogenous analyte. researchgate.netrestek.com

Sensitivity is typically defined by the lower limit of detection (LLOD) and the lower limit of quantitation (LLOQ). thermofisher.com For bile acids, methods are often validated to have LLOQs in the low nanomolar range, which is sufficient for their quantification in biological fluids. thermofisher.comnih.gov

Evaluation of Assay Robustness and Reproducibility for Quantitative Bile Acid Analysis

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the consistency of results over multiple measurements. nih.govmdpi.com These are assessed through a series of validation experiments.

Intra-day and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at multiple concentrations on the same day and on different days, respectively. nih.govmdpi.com For bile acid assays, the coefficient of variation (%CV) for precision is typically required to be less than 15-20%, and the accuracy should be within 85-115% of the nominal value. nih.govmdpi.com

Other validation parameters include linearity of the calibration curve, recovery, and stability of the analyte under various storage conditions (e.g., freeze-thaw cycles). nih.govmdpi.comnih.gov The successful validation of these parameters ensures that the analytical method is reliable for its intended purpose.

Table 2: Typical Method Validation Parameters for Bile Acid Quantification

Validation ParameterTypical Acceptance CriteriaReference
Linearity (r²)> 0.99 mdpi.comoup.com
Intra-day Precision (%CV)< 15% nih.govmdpi.com
Inter-day Precision (%CV)< 15% nih.govmdpi.com
Accuracy85-115% of nominal value mdpi.com
RecoveryConsistent, precise, and reproducible mdpi.comnih.gov

Application in Human Sample Analysis for Metabolomic Studies

This compound is a deuterated form of Taurolithocholic acid (TLCA) and serves as an essential internal standard for its quantification in human biological samples using mass spectrometry-based techniques. glpbio.cnmedchemexpress.com The use of stable isotope-labeled internal standards like this is critical for correcting for sample matrix effects and variations during sample preparation and analysis, thereby enabling accurate and precise measurement of the endogenous, non-labeled compound. medchemexpress.com

The accurate quantification of bile acids such as TLCA in human samples is crucial due to their complex nature and low physiological concentrations. nih.gov Advanced analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive detection of bile acids in small volume samples like dried blood spots and serum. nih.gov For instance, a method combining HPLC separation with electrospray ionization tandem mass spectrometry (ESI-MS/MS) in the negative ion mode allows for the analysis of bile acids with high precision and sensitivity without the need for chemical derivatization. nih.gov In such analyses, the intra-assay coefficient of variation (CV) for taurolithocholic acid has been reported to be as low as 3.7%. nih.gov The utility of measuring TLCA is highlighted in studies where its serum levels were found to increase significantly in humans following an oral lipid tolerance test, indicating its role in lipid metabolism. caymanchem.com

Table 1: Performance of an LC-MS/MS Method for Bile Acid Quantification in Dried Blood Spots

AnalyteIntra-assay CV (%)Total Imprecision CV (%) (Low Conc.)Total Imprecision CV (%) (High Conc.)
Taurolithocholic acid3.7--
Lithocholic acid11.1--
Glycocholic acid-7.17.7
Tauro ursodeoxycholic acid-12.613.0

This table presents data on the precision of a validated analytical method for bile acid analysis in human samples, demonstrating the high reproducibility achievable for compounds like taurolithocholic acid. nih.gov

Integration into Targeted and Untargeted Metabolomics Workflows for Bile Acid Analysis

This compound is an integral component in both targeted and untargeted metabolomics workflows designed for the comprehensive analysis of bile acids. Its role as an internal standard ensures data quality and accuracy in these high-complexity analyses. glpbio.cn

In targeted metabolomics , the goal is to quantify a predefined set of metabolites. High-throughput LC-MS/MS methods are frequently employed for this purpose. nih.gov For example, targeted ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS) has been used to quantify specific bile acids in the serum of patients with idiosyncratic drug-induced liver injury (DILI). nih.gov Such studies can reveal distinct bile acid profiles that correlate with disease severity, demonstrating the diagnostic potential of targeted analysis. nih.gov The inclusion of isotope-labeled standards like this compound is fundamental to these quantitative methods, allowing for the precise measurement of changes in specific bile acid concentrations.

In untargeted metabolomics , the objective is to capture a broad snapshot of all measurable metabolites in a sample to identify novel biomarkers or metabolic pathways affected by a particular condition or intervention. nih.gov While untargeted approaches provide a wide discovery net, they often require follow-up with targeted methods for confirmation and absolute quantification. nih.gov For instance, an initial untargeted study might reveal that the primary bile acid biosynthesis pathway is significantly altered in a disease state. nih.gov Subsequently, a targeted panel, using internal standards like this compound, would be employed to accurately quantify the specific bile acids involved. These integrated workflows leverage the exploratory power of untargeted analysis with the quantitative accuracy of targeted analysis.

Utility in High-Resolution Lipidomics Profiling

Bile acids are steroidal amphipathic molecules derived from cholesterol metabolism, positioning them as a key subclass within the broader lipidome. hmdb.ca The utility of this compound extends to high-resolution lipidomics, where it serves as a crucial internal standard for the accurate quantification of its corresponding endogenous bile acid amidst a complex background of thousands of other lipid species.

High-resolution lipidomics profiling, often using LC-MS, aims to provide a comprehensive characterization of the lipid composition of a biological sample. nih.gov These untargeted or semi-targeted approaches are used to identify characteristic lipid signatures associated with various physiological or pathological states, such as an increased cardiovascular risk. nih.gov Studies have successfully characterized extensive platelet lipidomes, identifying hundreds of distinct lipid molecules and noting significant alterations in patients with adverse cardiovascular events. nih.gov

Within this context, the precise measurement of individual bile acids is critical. Exploratory analyses combining metabolomic and lipidomic profiling are used to investigate how diet and other factors influence the plasma lipidome. nih.gov The chemical properties of bile acids necessitate their analysis as part of a comprehensive lipidomics workflow. hmdb.ca The use of this compound ensures that the measurement of taurolithocholic acid is not skewed by ion suppression or other matrix effects common in lipid-rich samples, thus enhancing the reliability and accuracy of the lipidomics data.

Elucidation of Bile Acid Metabolism and Dynamics Via Stable Isotope Tracing

Investigations into Bile Acid Synthesis and Biotransformation Pathways

The administration of deuterium-labeled bile acids like Taurolithocholic Acid-d5 Sodium Salt is a key technique for mapping the intricate pathways of bile acid synthesis and transformation. avantiresearch.com Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. creative-proteomics.com After secretion into the intestine, they can be modified by gut bacteria into secondary bile acids, such as lithocholic acid. nih.gov This secondary bile acid is then conjugated with taurine (B1682933) in the liver to form taurolithocholic acid.

By introducing this compound into a biological system, researchers can trace its journey and identify its subsequent metabolites using mass spectrometry. mdpi.com This allows for the unambiguous identification of enzymatic processes involved in its biotransformation. For example, studies can elucidate the activity of specific enzymes responsible for hydroxylation, deconjugation, or epimerization by tracking the appearance of new deuterated bile acid species. nih.gov This approach has been fundamental in confirming that cholesterol is the precursor for bile acids, a hypothesis solidified by early experiments observing deuterium (B1214612) incorporation from labeled cholesterol into cholic acid. nih.gov

Table 1: Key Transformations in Bile Acid Metabolism Tracked by Isotope Labeling

Initial Compound (Tracer)Transformation ProcessResulting Compound ClassKey Enzymes Involved
Deuterated CholesterolDe Novo SynthesisPrimary Bile Acids (e.g., Cholic Acid-d5)CYP7A1, CYP8B1, CYP27A1
Deuterated Primary Bile Acid (e.g., Taurocholic Acid-d5)Deconjugation & 7α-dehydroxylationSecondary Bile Acids (e.g., Deoxycholic Acid-d5)Bile Salt Hydrolases (BSH), 7α-dehydroxylase (by gut bacteria)
Deuterated Secondary Bile Acid (e.g., Lithocholic Acid-d5)Taurine ConjugationConjugated Secondary Bile Acids (e.g., Taurolithocholic Acid-d5)Bile acid-CoA synthetase (BACS), Bile acid-CoA:amino acid N-acyltransferase (BAAT)

Quantification of Metabolic Fluxes and Pathway Activities Utilizing Deuterium Labeling

A primary advantage of using stable isotope tracers like this compound is the ability to perform metabolic flux analysis. mdpi.com This technique moves beyond static measurements of metabolite concentrations to provide dynamic information about the rate at which molecules move through a metabolic pathway. springernature.com By administering a known amount of the deuterated tracer and monitoring the rate of its disappearance and the appearance of its labeled metabolites over time, researchers can calculate the flux through specific biochemical reactions. meduniwien.ac.at

For instance, the rate of conversion of Taurolithocholic Acid-d5 to other forms can quantify the activity of conjugation and deconjugation pathways. This is crucial for understanding how diseases or therapeutic interventions affect bile acid metabolism. nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) is the analytical tool of choice for these studies, as it can accurately differentiate and quantify the labeled and unlabeled bile acids in complex biological samples like plasma and feces. creative-proteomics.com This quantitative approach provides a more precise picture of metabolic regulation than simple abundance measurements. mdpi.com

Research on Enterohepatic Circulation and Gut Microbiota-Mediated Bile Acid Transformations

The enterohepatic circulation is a critical process where bile acids are secreted by the liver, reabsorbed in the intestine, and returned to the liver for reuse. nih.govwikipedia.org Approximately 95% of bile acids are recycled through this pathway. researchgate.net Stable isotope tracers are invaluable for studying the efficiency and kinetics of this circuit. When this compound is administered, its appearance can be tracked in bile, intestinal contents, portal blood, and feces to measure rates of intestinal reabsorption and fecal excretion. nih.gov

The gut microbiota plays a pivotal role in bile acid metabolism by converting primary bile acids into a diverse pool of secondary bile acids. nih.govnih.gov These microbial transformations significantly impact the signaling properties of bile acids. nih.gov Using deuterated tracers helps to precisely identify which bacterial species or enzymatic pathways are responsible for specific transformations, such as the deconjugation of taurine from taurolithocholic acid or the 7α-dehydroxylation that produces lithocholic acid from chenodeoxycholic acid. researchgate.netmdpi.com This research is vital for understanding the complex interplay between the host and its microbiome in maintaining metabolic health. youtube.com

Table 2: Representative Data from a Tracer Study on Enterohepatic Circulation

ParameterMeasurementTypical Finding with Deuterated Tracer
Total Bile Acid Pool SizeIsotope DilutionCalculated based on the dilution of the tracer in the total pool.
Intestinal Reabsorption RateTracer concentration in portal vein vs. fecesTypically >95% of the labeled compound is reabsorbed. researchgate.net
Microbial Deconjugation RateRatio of labeled conjugated to unconjugated BAsHigh rates in the distal ileum and colon where bacterial load is highest.
Fecal Excretion RateTracer concentration in fecesRepresents the ~5% of the bile acid pool lost and replenished daily. researchgate.net

Analysis of Deuterium Isotope Effects on Bile Acid Metabolism (Indirect Research Implications)

When a hydrogen atom is replaced by a deuterium atom, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where enzymatic reactions that involve breaking this bond proceed more slowly. While this compound is primarily used as a tracer, the potential for isotope effects has indirect implications for metabolic research. medchemexpress.com

The stability of the C-D bond means that the deuterated tracer is less likely to undergo unintended metabolic side reactions that involve the cleavage of a labeled hydrogen. This enhances its reliability as a tracer for following the primary metabolic pathways of the bile acid backbone. medchemexpress.com Furthermore, studying the kinetic isotope effect itself can provide valuable information about enzyme mechanisms. If the metabolism of a deuterated compound is significantly slower than its non-deuterated counterpart, it suggests that the breaking of a C-H bond at the labeled position is a rate-limiting step in the reaction. This principle is used more broadly in mechanistic enzymology to elucidate biochemical reaction steps. nih.gov

Mechanistic Studies Employing Taurolithocholic Acid D5 Sodium Salt As a Tracer

Analysis of Hepatocellular Transport Mechanisms, including Sodium Taurocholate Cotransporting Polypeptide (NTCP) Activity

The Sodium Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. nih.govsolvobiotech.comwikipedia.org Understanding the function and regulation of NTCP is paramount, as it plays a central role in the enterohepatic circulation of bile acids and is also recognized as the entry receptor for hepatitis B and D viruses. nih.gov

The use of deuterated bile acid analogs, such as Taurolithocholic Acid-d5 Sodium Salt, is instrumental in studies investigating NTCP activity. While direct studies using this specific deuterated compound as a tracer for NTCP transport assays are not extensively detailed in the public domain, its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods is well-established. caymanchem.comnih.govrestek.comresearchgate.netthermofisher.comnih.govnih.gov These methods are crucial for accurately quantifying the transport of endogenous bile acids like Taurolithocholic Acid (TLCA) in experimental systems designed to probe NTCP function.

For example, in studies where NTCP is expressed in cell lines like Hep3B or HuH-7, researchers can measure the uptake of unlabeled TLCA. nih.govcaymanchem.com By adding a known amount of this compound to the cell lysates before LC-MS/MS analysis, it serves as an internal standard to correct for variations in sample processing and instrument response, thereby ensuring the accuracy of the quantification of the transported unlabeled TLCA. caymanchem.com This approach allows for the precise determination of NTCP's kinetic parameters and the effects of potential inhibitors or modulators on its transport activity. nih.govnih.gov

Research has shown that in NTCP-transfected Hep3B cells, exposure to 75 μM of TLCA can lead to an increase in caspase-3 and -7 activity, indicating its role in inducing apoptosis, a process that is not observed in non-transfected cells. caymanchem.com The accurate measurement of intracellular TLCA concentrations, facilitated by the use of deuterated standards, is critical for correlating the transported amount with the observed cellular response.

ParameterDescriptionRelevance to NTCP Studies
Tracer A labeled compound used to follow a biological process.While not explicitly documented for this compound in NTCP functional assays, it is a potential application.
Internal Standard A compound added in a constant amount to samples to correct for the loss of analyte during sample processing.Primary documented use of this compound in studies involving NTCP. caymanchem.com
LC-MS/MS A highly sensitive analytical technique used for the separation, identification, and quantification of compounds.The primary method for analyzing bile acids in biological samples, where deuterated standards are essential. restek.comthermofisher.comnih.gov
NTCP-transfected cells Cell lines genetically engineered to express the NTCP transporter.A common in vitro model to study NTCP function and the transport of its substrates. nih.govcaymanchem.com

In Vitro Investigations of Cellular Uptake, Efflux, and Distribution of Bile Acids

In vitro models, such as cultured cell lines like Caco-2, are widely used to study the intestinal absorption and cellular transport of bile acids. nih.govnih.govaltex.org These cells, when grown as a monolayer, form tight junctions and differentiate to exhibit transport characteristics similar to the enterocytes of the small intestine. The use of isotope-labeled tracers is fundamental to these investigations, allowing for the differentiation between the exogenously applied compound and endogenous cellular components.

This compound is ideally suited for such studies, primarily as an internal standard for the precise quantification of its unlabeled counterpart, TLCA. caymanchem.com In experiments designed to measure the apical-to-basolateral (absorptive) and basolateral-to-apical (secretory) transport of TLCA across Caco-2 cell monolayers, this deuterated standard ensures the reliability of the quantitative data obtained through LC-MS/MS. nih.govnih.gov

Experimental ModelKey Findings from Bile Acid Transport StudiesRole of Deuterated Standards
Caco-2 Cell Monolayers - Bile acid transport is polarized (greater in the absorptive direction). nih.gov - Transport can be sodium-dependent and saturable. nih.govnih.gov - Can be used to study inhibition of transport by other compounds. nih.govEssential for accurate quantification of transported bile acids by correcting for analytical variability. caymanchem.com
Hepatocyte Cultures - Used to study the uptake and efflux of bile acids in liver cells.Enables precise measurement of intracellular and extracellular bile acid concentrations.

Research on Bile Acid Signaling Interactions and Receptor Binding Studies Facilitated by Isotope Tracing

Bile acids are not merely digestive surfactants; they are also important signaling molecules that activate nuclear receptors such as the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5. nih.gov These interactions regulate the expression of genes involved in bile acid, lipid, and glucose metabolism. Isotope tracing plays a crucial role in receptor binding assays and in studies aimed at understanding the downstream consequences of these signaling events.

While there is a lack of specific studies detailing the use of this compound as a direct ligand in receptor binding assays, its utility as an internal standard is paramount in quantifying the engagement of unlabeled TLCA with its target receptors. caymanchem.com For instance, in competitive binding assays, the displacement of a radiolabeled ligand by increasing concentrations of unlabeled TLCA can be precisely measured, with the deuterated standard ensuring accurate quantification of the unbound TLCA.

Furthermore, in studies investigating the downstream effects of receptor activation, such as changes in gene expression or protein phosphorylation, the ability to accurately measure the concentration of the activating bile acid is critical. The use of this compound as an internal standard in LC-MS/MS analyses of cell lysates or tissue homogenates provides the necessary precision to establish clear dose-response relationships. caymanchem.comnih.govresearchgate.net

Interestingly, unlabeled Taurolithocholic Acid has been shown to inhibit radioligand binding to muscarinic M1 receptors, but not to M2 or M3 receptors, highlighting its specific signaling activities. targetmol.com The enantiomeric forms of bile acids have also been shown to have differential interactions with nuclear receptors, underscoring the stereospecificity of these interactions. drugbank.com

ReceptorSignaling PathwayRole of Isotope Tracing
Farnesoid X Receptor (FXR) Regulates genes involved in bile acid synthesis and transport. nih.govAccurate quantification of bile acid concentrations to correlate with receptor activation and downstream gene expression changes.
TGR5 (GPBAR1) G-protein coupled receptor involved in energy homeostasis and inflammation.Precise measurement of bile acid levels in studies of TGR5-mediated signaling.
Muscarinic M1 Receptor Inhibited by Taurolithocholic Acid. targetmol.comFacilitates accurate determination of the concentration of TLCA that elicits this inhibitory effect.

Synthesis and Quality Assurance of Research Grade Deuterated Bile Acids

Isotopic Labeling Strategies for Taurolithocholic Acid-d5 Sodium Salt Production

The production of this compound involves the specific incorporation of five deuterium (B1214612) atoms into the lithocholic acid molecule prior to its conjugation with taurine (B1682933). The common positions for deuteration are on the sterol nucleus, specifically at positions that are chemically stable and not prone to back-exchange under physiological or analytical conditions. For commercially available Taurolithocholic Acid-d5, the deuterium atoms are typically located on the cholan-24-yl portion of the molecule at positions 2, 2, 3, 4, and 4. nih.gov

While specific, proprietary synthesis methods may vary between manufacturers, the introduction of deuterium at these positions can be achieved through established chemical reactions. A plausible synthetic route starts with a suitable lithocholic acid precursor. General strategies for deuterating steroid skeletons include:

Catalytic Hydrogenation/Deuteration: This method is widely used for introducing deuterium into molecules with unsaturated bonds. nih.gov For the synthesis of a d5-labeled lithocholic acid, a precursor with double bonds at appropriate positions could be subjected to catalytic deuteration using deuterium gas (D2) and a metal catalyst such as palladium on carbon (Pd/C).

Reduction of Carbonyl Groups: The reduction of a ketone to a hydroxyl group using a deuterated reducing agent is a common strategy. For instance, a keto-precursor of lithocholic acid could be reduced with sodium borodeuteride (NaBD4) to introduce a deuterium atom at a specific position. researchgate.net

Base-Catalyzed H/D Exchange: Protons on carbon atoms adjacent to a carbonyl group (α-protons) are acidic and can be exchanged for deuterium in the presence of a base and a deuterium source like deuterium oxide (D2O). researchgate.netnih.gov This method can be used to introduce multiple deuterium atoms.

A multi-step synthesis would likely be required to achieve the specific 2,2,3,4,4-d5 labeling pattern. This might involve the initial oxidation of the 3-hydroxyl group of a lithocholic acid derivative to a ketone, followed by base-catalyzed deuterium exchange to label the 2 and 4 positions, and finally, a stereospecific reduction using a deuteride (B1239839) reagent to re-introduce the 3-hydroxyl group with an additional deuterium atom. Once the deuterated lithocholic acid-d5 is synthesized and purified, it is then conjugated with taurine to yield the final product, Taurolithocholic Acid-d5, which is subsequently converted to its sodium salt.

Analytical Characterization of Purity and Isotopic Enrichment for Research Standards

To be suitable as an internal standard for quantitative analysis, the chemical and isotopic purity of this compound must be rigorously characterized. This ensures that the standard does not introduce significant error into the measurements. The primary analytical techniques employed for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). medchemexpress.com

Chemical Purity is typically assessed to ensure the absence of other bile acids or synthesis-related impurities. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are often used for this purpose. medchemexpress.comscilit.com For example, a certificate of analysis for a similar compound, Taurocholic Acid-d5 Sodium Salt, shows a purity of 98% as determined by TLC. medchemexpress.com

Isotopic Enrichment refers to the percentage of the compound that is fully deuterated (d5) versus partially deuterated (d1-d4) or unlabeled (d0). Mass spectrometry is the definitive technique for determining isotopic enrichment by analyzing the distribution of isotopic peaks. A high isotopic purity is crucial, with typical specifications requiring ≥99% total deuterated forms and ≤1% of the unlabeled d0 form. nih.gov A certificate of analysis for Taurochenodeoxycholic Acid-d5 Sodium Salt, for instance, reported a d5 isotopic purity of 89.65%, with the remaining portion consisting of d4, d3, and other minor isotopic species. scilit.com

The following table summarizes typical analytical specifications for a research-grade deuterated bile acid standard, based on commercially available product data. nih.govmedchemexpress.com

Analytical TestMethodSpecificationExample Result
Identification1H-NMRConsistent with structureConforms medchemexpress.com
IdentificationMass SpectrometryConsistent with structureConforms medchemexpress.com
Chemical PurityTLC / HPLC≥95%98% medchemexpress.com
Isotopic Purity (Enrichment)Mass Spectrometry≥99% deuterated forms (d1-d5)Isotopic Purity: 98.1% medchemexpress.com

Implications of Standard Purity and Enrichment for Accuracy in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled internal standard (like this compound) to a sample. dntb.gov.ua The ratio of the naturally occurring analyte to the labeled standard is then measured by mass spectrometry. The accuracy of this method is directly contingent on the quality of the internal standard. google.com

The chemical purity of the internal standard is paramount. If the standard is contaminated with the unlabeled analyte it is meant to quantify, it will artificially inflate the measured concentration of the analyte in the sample, leading to a positive bias and inaccurate results. google.comresearchgate.net Other impurities can also interfere with the analysis by co-eluting with the analyte or internal standard, potentially causing ion suppression or enhancement in the mass spectrometer source, which affects the accuracy and precision of the measurement.

The isotopic enrichment of the standard is equally critical. The presence of unlabeled (d0) or partially labeled (d1-d4) species in the d5 internal standard can interfere with the measurement of the analyte. google.com For instance, the presence of more than 7% of the unlabeled form was identified in a batch of ursodiol-d5, which compromised the linearity of the assay. google.com Since the quantification is based on the ratio of the analyte's signal to the internal standard's signal, any contribution from unlabeled impurities in the standard to the analyte's signal will lead to an overestimation of the analyte's concentration. Therefore, a high and accurately known isotopic enrichment is essential for reliable quantification.

Future Directions and Emerging Research Applications of Taurolithocholic Acid D5 Sodium Salt

Integration into Advanced Multi-Omics and Systems Biology Approaches

The integration of stable isotope-labeled compounds into multi-omics and systems biology is paving the way for a more comprehensive understanding of metabolic networks. nih.gov Taurolithocholic Acid-d5 Sodium Salt and other deuterated bile acids serve as critical internal standards for liquid chromatography-mass spectrometry (LC-MS) based metabolomics, a field challenged by the need for accurate and precise data from complex biological matrices. nih.gov

In systems biology, which aims to understand the behavior of entire biological systems, accurate quantification of metabolites is paramount. nih.gov The use of deuterated standards like this compound allows for the construction of valid calibration curves in naive biological matrices, addressing concerns about accuracy that arise when using surrogate matrices. nih.gov This approach, using stable isotope-labeled analogues as surrogate analytes, enables the simultaneous and reliable quantification of numerous endogenous bile acids. nih.gov

Furthermore, stable isotope labeling is fundamental to metabolic flux analysis, which measures the rates of metabolic reactions. nih.govyoutube.com By introducing a labeled substrate into a biological system, researchers can trace the label's incorporation into downstream metabolites. youtube.com This provides dynamic information about the activity of metabolic pathways, a crucial element for building predictive models in systems biology. nih.gov The use of deuterated tracers is a key part of this, with studies increasingly employing deuterium (B1214612) alongside other stable isotopes like 13C and 15N to probe metabolic dynamics. youtube.comnih.gov This multi-isotope approach enhances the ability to discover novel pathways and understand metabolic regulation on a system-wide scale. nih.gov

Development of Novel High-Throughput Analytical Methodologies for Bile Acid Research

The growing interest in the role of bile acids in health and disease has driven the need for robust, high-throughput analytical methods. nih.gov Bile acids are implicated in liver toxicity and act as signaling molecules regulating metabolism, making their precise quantification essential in drug discovery and clinical research. nih.govavantiresearch.com However, the structural similarity of many bile acid isomers and their poor fragmentation in mass spectrometry (MS) have presented analytical challenges. nih.govnih.gov

To address this, researchers have developed advanced high-throughput methods, primarily utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govunl.edu These methods offer the sensitivity and specificity required to resolve and quantify a wide array of bile acid species from complex biological samples like serum, plasma, and fecal matter. nih.govunl.eduamazonaws.com

A key innovation in these methodologies is the streamlining of sample processing and the significant reduction in chromatographic run times. For instance, a modified LC-MS/MS protocol increased throughput more than fivefold by shortening the analysis time per sample from 45 minutes to just 8.4 minutes. unl.edunih.gov Another method allows for the separation of 19 different bile acids in a 10-minute run. nih.gov

The use of this compound and other deuterated bile acids is integral to the success of these high-throughput assays. nih.gov They serve as ideal internal standards, co-eluting with their unlabeled endogenous counterparts but remaining distinguishable by mass spectrometry. This allows for precise correction of variations in sample extraction and matrix effects, ensuring high accuracy and reproducibility—critical factors in large-scale metabolomics and drug-induced liver injury (DILI) screening studies. nih.govnih.govnih.govoup.com

Table 1: Advances in High-Throughput Bile Acid Analysis This table is interactive. You can sort and filter the data.

Technique Key Advancement Application Reference
UHPLC-HRMS Simultaneous quantitation of 19 bile acids in a 10-minute run. Drug discovery, bioanalysis. nih.gov
LC-MS/MS 5-fold boost in throughput (8.4 min/sample); streamlined fecal sample processing. Microbiome research. unl.edunih.gov
UPLC-MS/MS Targeted analysis of 145 bile acid species with a 15-minute run time. Profiling in normal and disease state plasma. amazonaws.com
LC-MS Use of deuterated bile acids as surrogate analyte standards in naive biological matrix. Metabolomics studies, food consumption/fasting studies. nih.gov

Expansion of Tracer Applications in Pre-Clinical Disease Models and Metabolic Pathway Discovery

Stable isotope tracers, particularly deuterated compounds, are powerful tools for studying metabolism in vivo. nih.gov They are considered non-radioactive and innocuous, making them suitable for a range of pre-clinical and even human studies. nih.govnih.gov this compound, as a deuterated tracer, is part of a growing arsenal (B13267) of labeled molecules used to investigate metabolic pathways in detail. medchemexpress.com

The application of these tracers in pre-clinical disease models is expanding our understanding of pathophysiology. For example, targeted metabolomics studies using LC-MS have profiled bile acid changes in models of idiosyncratic drug-induced liver injury (DILI), metabolic dysfunction-associated steatohepatitis (MASH), and alcoholic hepatitis (AH). nih.govmdpi.comnih.gov These studies reveal that specific bile acids, such as Glycochenodeoxycholic acid (GCDCA) and Taurochenodeoxycholic acid (TCDCA), are significantly altered and can serve as potential biomarkers for disease severity and progression. mdpi.comnih.gov By administering a deuterated tracer, researchers can dynamically track how these disease states impact bile acid synthesis, conjugation, and circulation.

Moreover, these tracers are instrumental in metabolic pathway discovery. A landmark study successfully elucidated the complete multi-step enzymatic pathway for the conversion of primary bile acids (cholic acid) into the crucial secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA) by gut bacteria. nih.gov This research identified and characterized all the necessary enzymes, demonstrating that a set of six enzymes is sufficient for the conversion. nih.gov The study went a step further by engineering the pathway into a non-producing commensal bacterium, demonstrating that microbiome-derived metabolic pathways can be controlled and studied heterologously. nih.gov Such discoveries, enabled by the ability to trace metabolic transformations, are critical for understanding the host-microbiome metabolic axis and its impact on human health. nih.govisotope.com

Table 2: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
Cholic Acid CA
Chenodeoxycholic Acid CDCA
Deoxycholic Acid DCA
Glycocholic Acid GCA
Glycochenodeoxycholic Acid GCDCA
Glycolithocholic Acid GLCA
Lithocholic Acid LCA
Taurocholic Acid TCA
Taurochenodeoxycholic Acid TCDCA
Taurodeoxycholic Acid TDCA
Ursodeoxycholic acid UDCA
Tauroursodeoxycholic acid TUDCA
Glycoursodeoxycholic acid GUDCA
Nor Cholic acid NorCA
Glucose -
Thymidine -
Acetaldehyde -
Cholesterol -
Bilirubin -
Triglycerides -
Hemoglobin -
Acetonitrile (B52724) -
Ammonium (B1175870) formate (B1220265) -

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Taurolithocholic Acid-d5 Sodium Salt?

This compound is synthesized via deuterium labeling of Taurolithocholic Acid Sodium Salt (CAS 6042-32-6). Key steps include:

  • Deuterium incorporation : Using isotopic exchange reactions or synthetic routes with deuterated precursors to replace five hydrogen atoms at specific positions (e.g., methyl or sulfonate groups) .
  • Purification : High-performance liquid chromatography (HPLC) with UV detection (purity >95%) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation .
  • Characterization : Mass spectrometry (MS) to verify molecular weight (542.72 g/mol for C26H39D5NNaO7S) and ensure isotopic integrity .

Basic: How is this compound used to study bile acid transport mechanisms?

This compound serves as a stable isotope-labeled tracer in:

  • Cellular models : To quantify bile acid uptake/efflux kinetics using LC/MS/MS. For example, it mimics endogenous bile acids in transporters like ASBT (apical sodium-dependent bile acid transporter) .
  • In vivo models : Infused into mice to induce pancreatitis or cholestasis, enabling real-time tracking of bile acid redistribution and toxicity via deuterium-labeled biomarkers .
    Methodological note : Use deuterated standards to correct for matrix effects during mass spectrometry, as plasma proteins can suppress ionization .

Basic: What are critical storage and stability considerations for this compound?

  • Storage : At +4°C in airtight, light-resistant containers to prevent degradation of the sulfonate group and deuterium loss .
  • Solubility : Dissolve in polar solvents (e.g., methanol/water mixtures) due to its detergent-like properties. Avoid prolonged exposure to acidic conditions, which may hydrolyze the taurine conjugate .
  • Stability assays : Monitor via HPLC every 6 months; degradation manifests as reduced deuterium content in MS spectra .

Advanced: What analytical challenges arise when quantifying this compound in biological matrices?

  • Low recovery in solid-phase extraction (SPE) : Due to its highly acidic sulfonate group (pKa ~-1), which reduces retention on C18 columns. Mitigate by using mixed-mode SPE cartridges (e.g., Oasis MAX) and ion-pairing reagents .
  • Matrix effects : Plasma components cause ion suppression in LC/MS/MS. Solutions include:
    • Stable isotope dilution : Co-inject deuterated internal standards (e.g., Taurocholic Acid-d5) .
    • Sample dilution : Reduce plasma protein binding and improve recovery rates (>70% achievable with optimized protocols) .

Advanced: How to resolve contradictory data on its role in apoptosis and tumor promotion?

  • Contradiction : While some studies report pro-apoptotic effects in hepatocytes , others show no tumor-promoting activity in rat gastric mucosa .
  • Methodological factors :
    • Cell type specificity : Apoptosis is observed in hepatic cells but not gastric epithelial cells due to differential expression of bile acid receptors (e.g., TGR5) .
    • Dosage : Tumor promotion requires higher concentrations (>100 μM) and co-administration with carcinogens .
  • Experimental design : Include controls for bile acid metabolism (e.g., bacterial deconjugation in the gut) and use genetic knockout models to isolate receptor-mediated effects .

Advanced: How to design studies investigating its calcium agonist activity?

  • Mechanism : this compound binds to muscarinic M1 receptors, mobilizing intracellular Ca2+ stores .
  • Assays :
    • Fluorescence imaging : Use Fura-2 AM dye in hepatocytes to measure Ca2+ flux .
    • Antagonist controls : Pre-treat cells with atropine to confirm M1 receptor specificity .
  • Data interpretation : Distinguish bile acid-specific effects from nonspecific detergent actions by comparing with non-ionic surfactants (e.g., Triton X-100) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.